Hosenkoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

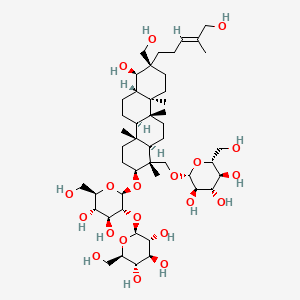

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/b23-7+/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUCGXWCKWHRJ-IUTLAYCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside C: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the mechanism of action of Hosenkoside C in inflammatory pathways is currently limited. This guide synthesizes the available information on this compound and extrapolates potential mechanisms based on the well-documented activities of structurally related saponins (B1172615). Further dedicated research is required to fully elucidate the specific pathways modulated by this compound.

Executive Summary

This compound is a saponin (B1150181) that has demonstrated notable anti-inflammatory properties. In vitro evidence indicates its capacity to significantly suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and various cytokines.[1][] While the precise molecular targets are yet to be fully characterized, the anti-inflammatory profile of this compound suggests its potential as a therapeutic agent for inflammatory conditions. This document provides a technical overview of its known effects and hypothesized mechanisms of action, drawing parallels with other well-researched saponins.

Anti-Inflammatory Activity of this compound and Related Saponins

This compound exhibits significant anti-inflammatory activity by inhibiting the release of pro-inflammatory molecules.[1][] This action is characteristic of many saponins, which are known to modulate the inflammatory response. The following table summarizes the known anti-inflammatory effects of this compound and provides a comparative context with other relevant saponins.

| Compound/Extract | Assay | Model System | Key Findings | Reference |

| This compound | Pro-inflammatory Cytokine and NO Production | Not Specified | Significantly suppressed the production of pro-inflammatory cytokines and NO. | [1][] |

| Korean Red Ginseng Saponin Fraction (KRG-SF) | Nitric Oxide (NO) Production Assay | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Dose-dependent decrease in NO production. Significant suppression of iNOS, COX-2, TNF-α, and IFN-β mRNA expression. | [1] |

| Saikosaponins | Carrageenan-Induced Paw Edema | Mice | Potent in vivo anti-inflammatory effects, with a marked reduction in paw edema. | [1] |

| Ilexsaponin I | NO and PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO and PGE2 production by suppressing iNOS and COX-2 expression. | [3] |

| Ginsenoside Rf | Cytokine, NO, and ROS Production | TNF-α-stimulated HT-29 and RAW264.7 cells | Significantly reduced the production of IL-1β, IL-6, TNF-α, NO, and ROS. | [4] |

Hypothesized Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Based on the activities of related saponins, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of a majority of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[5] It is proposed that this compound may interfere with this cascade, possibly by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6] Activation of MAPKs through phosphorylation can lead to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory genes. Several ginsenosides (B1230088) have been shown to inhibit the phosphorylation of p38, JNK, and ERK in inflammatory conditions.[6][7] It is plausible that this compound shares this mechanism, thereby reducing the expression of inflammatory cytokines and enzymes.

Experimental Protocols for In Vitro Anti-Inflammatory Assessment

The following are detailed methodologies for key in vitro experiments to characterize the anti-inflammatory activity of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 12- or 24-well for cytokine assays and western blotting). After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; typically 1 µg/mL) and incubating for a further 18-24 hours.

Measurement of Nitric Oxide (NO) Production

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-only treated control.

-

Quantification of Pro-inflammatory Cytokines

-

Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: To investigate the effect on signaling pathways, the expression and phosphorylation status of key proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38) are assessed by Western blotting.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with specific primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties, primarily demonstrated by its ability to suppress pro-inflammatory cytokine and nitric oxide production. While direct mechanistic studies are sparse, the existing body of research on related saponins strongly suggests that this compound likely exerts its effects through the modulation of the NF-κB and MAPK signaling pathways.

For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets of this compound within the NF-κB and MAPK pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship Studies: Investigating how the chemical structure of this compound and related compounds influences their anti-inflammatory potency.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound in the management of inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 3. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Hosenkoside C from Impatiens balsamina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C, a baccharane glycoside isolated from the seeds of the garden balsam, Impatiens balsamina, is a member of the saponin (B1150181) family of natural products.[1] Triterpenoid (B12794562) saponins (B1172615) are a well-documented class of bioactive compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anti-cancer properties. The information is compiled from available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While direct quantitative data for purified this compound is limited in publicly available literature, this guide synthesizes findings from studies on related hosenkosides and extracts of Impatiens balsamina to provide a thorough perspective.

Pharmacological Activities

This compound has demonstrated significant potential in several key areas of pharmacological activity. The primary reported activities include anti-inflammatory, antioxidant, and cardioprotective effects. Furthermore, preliminary evidence suggests potential as an antineoplastic agent.

Anti-inflammatory Activity

This compound has been shown to be a potent anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines and nitric oxide (NO) in experimental models.[2] Studies on extracts of Impatiens balsamina containing this compound and on closely related saponins suggest that these effects are mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[3]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its triterpenoid structure, which includes hydroxyl groups capable of scavenging free radicals.[4] By reducing oxidative stress, this compound can protect cells and tissues from damage, a mechanism that underlies many of its other therapeutic effects.[4]

Cardioprotective Potential

This compound has been shown to regulate blood pressure by relaxing blood vessels and improving endothelial function.[4] There is also evidence to suggest that it may help reduce the formation of arterial plaque, indicating a potential role in the prevention of atherosclerosis.[4]

Antineoplastic Activity

The potential of this compound as an anti-cancer agent has been suggested by studies on extracts containing this compound and on structurally similar molecules.[2] While direct studies on the inhibitory effects of isolated this compound on the proliferation of cancer cell lines such as SW480 colon cancer cells and A375 melanoma cells are limited in the public domain, a study on the anti-colorectal cancer mechanism of Sanghuangporus vaninii extracts identified this compound as one of the active constituents.[2]

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. It is important to note that specific IC50 values for purified this compound are not widely available, and therefore, data from extracts or related compounds are presented as a proxy.

Table 1: Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Impatiens balsamina seed extract | Protein Denaturation (BSA) | - | 210 µg/mL* | [5] |

| Limonoids (various) | Nitric Oxide Production | RAW 264.7 | 4.6 - 58.6 µM | [6] |

| Flavonoids (from Polygonum multiflorum) | Nitric Oxide Production | RAW 264.7 | 7.6 - 49.3 µM | [7] |

| Chrysamide B | Nitric Oxide Production | RAW 264.7 | 0.010 µM | [8] |

| Oxyphenylbutazone hydrate | IL-6 Bioactivity | IL-6-dependent hybridoma | 7.5 µM | [9] |

| Meclofenamic acid sodium salt | IL-6 Bioactivity | IL-6-dependent hybridoma | 31.9 µM | [9] |

| Budesonide | IL-6 Bioactivity | IL-6-dependent hybridoma | 2.2 µM | [9] |

*Note: This IC50 value is for an ethanol (B145695) extract of Impatiens balsamina seeds, not for purified this compound.

Table 2: Anti-cancer Activity

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Chloroform (B151607) extract of Impatiens balsamina leaves | HepG2 | MTT | <10 μg/ml | [10] |

| Plantaricin BM-1 | SW480 | CCK-8 | 757.9 μg/ml | [11] |

| Apigenin | A375 | MTT | 31.9 ± 1.0 µM (48h) | [5] |

| Luteolin | A375 | MTT | 38.23 µM (48h) | [5] |

| Zapotin | A375 | MTT | 31.1 ± 2.9 µM (48h) | [5] |

| Natural Borneol | A375 | - | 300 µg/ml | [12] |

| Curcumin | A375 | - | 16.40 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used to evaluate the pharmacological properties of this compound and related compounds.

Isolation and Purification of this compound from Impatiens balsamina Seeds

This protocol outlines a general procedure for the extraction and purification of hosenkosides.

-

Preparation of Plant Material : Dried seeds of Impatiens balsamina are ground into a coarse powder.

-

Extraction : The powdered seeds are subjected to hot reflux extraction with 70% ethanol. This process is typically repeated multiple times to ensure a high extraction rate.[13]

-

Filtration and Concentration : The extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification : The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

-

Silica (B1680970) Gel Column Chromatography : The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., chloroform-methanol).[14]

-

Reversed-Phase C18 Chromatography : Fractions enriched with hosenkosides are further purified on a C18 column using a methanol-water gradient.[14]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to yield high-purity this compound is achieved using preparative HPLC with a C18 column and a suitable mobile phase, such as an acetonitrile-water gradient.[15]

-

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture : The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

-

Stimulation : An inflammatory response is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for a further period (e.g., 24 hours).

-

Nitrite (B80452) Quantification (Griess Reaction) : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured.[1]

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

After a short incubation period, the absorbance is measured at approximately 540-550 nm.

-

-

Data Analysis : The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-only control group.

In Vitro Anti-inflammatory Activity: Cytokine Production Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines, such as IL-6 and IL-1β, in the cell culture supernatant.

-

Cell Culture, Seeding, Treatment, and Stimulation : Follow steps 1-4 of the Nitric Oxide Production Assay.

-

Supernatant Collection : After the incubation period, the cell culture supernatant is collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay) :

-

The collected supernatants are analyzed using commercially available ELISA kits specific for the cytokines of interest (e.g., IL-6, IL-1β).

-

The general principle involves capturing the cytokine with an antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme.

-

A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

-

-

Data Analysis : The concentration of the cytokine in each sample is determined by comparison with a standard curve generated from known concentrations of the recombinant cytokine.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including triterpenoid saponins, are mediated through the modulation of specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two of the most critical signaling cascades involved in the regulation of inflammation. While the precise molecular targets of this compound within these pathways are yet to be fully elucidated, the following diagrams illustrate the general mechanisms by which compounds of this class are thought to exert their anti-inflammatory effects.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis in melanoma A375 cells by a chloroform fraction of Centratherum anthelminticum (L.) seeds involves NF-kappaB, p53 and Bcl-2-controlled mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]

- 12. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Hosenkoside C: A Baccharane Glycoside from Natural Sources - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a complex baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a molecule of significant interest in natural product chemistry and pharmacology.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sourcing, and methodologies for its extraction and purification. The document further explores its potential biological activities, with a focus on its anti-inflammatory and anticancer properties, supported by an analysis of the underlying signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels with closely related baccharane glycosides to provide a foundational resource for future research and development. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Introduction to this compound

This compound is a triterpenoid (B12794562) saponin (B1150181) belonging to the baccharane glycoside family.[1][2] Triterpenoid saponins (B1172615) are a diverse group of natural compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The primary natural source of this compound identified to date is the seeds of the plant Impatiens balsamina, commonly known as balsam or touch-me-not.[1][2][3] This plant has a history of use in traditional medicine, suggesting the therapeutic potential of its chemical constituents.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Chemical Class | Baccharane Glycoside (Triterpenoid Saponin) | [1][2] |

| Molecular Formula | C48H82O20 | [2] |

| Molecular Weight | 979.15 g/mol | [2] |

| CAS Number | 156764-83-9 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695).[1] For in vivo studies, solvent systems such as DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are recommended.[4] | [1][4] |

Extraction and Purification from Natural Sources

The isolation of this compound from its natural source, the seeds of Impatiens balsamina, is a multi-step process that involves initial extraction followed by chromatographic purification.[1]

General Workflow

The general workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

-

Grinding: Dry the seeds of Impatiens balsamina and grind them into a coarse powder to increase the surface area for extraction.[3]

-

Defatting: To remove lipids, pre-extract the powdered seeds with n-hexane using a Soxhlet apparatus for 6-8 hours.[3]

-

Solvent Extraction: Air-dry the defatted seed powder. Perform hot reflux extraction with 70% ethanol at a liquid-to-material ratio of 6:1 (mL:g) for four cycles (the first for 60 minutes, followed by three 30-45 minute cycles).[5]

-

Concentration: Combine the filtrates from all extraction cycles and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[3][5]

-

Suspend the crude extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.[1] The baccharane glycosides, including this compound, are typically enriched in the n-butanol fraction.[1]

-

Concentrate the n-butanol fraction to dryness.

-

Column Chromatography:

-

Prepare a silica gel column.[5]

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol-water, gradually increasing the polarity.[5]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).[5]

-

Pool the fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the pooled fractions using a preparative HPLC system with a C18 reversed-phase column.[2][5]

-

Use a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) and water, often with the addition of 0.1% formic or acetic acid to improve peak shape.[2][5] An isocratic elution with methanol-0.05% aqueous phosphoric acid has also been reported for similar compounds.[2]

-

Monitor the elution at a suitable wavelength (e.g., 205 nm for glycosides) or using an Evaporative Light Scattering Detector (ELSD).[5]

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC.

-

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential for therapeutic applications. The primary areas of investigation include its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds, including triterpenoid saponins, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes like COX-2 and iNOS. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting this pathway.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Anticancer Activity

While direct studies on the anticancer effects of isolated this compound are limited, research on extracts of Impatiens balsamina and related baccharane glycosides suggests potential antineoplastic activity.[1] Ethyl acetate extracts of Semen Impatientis have been shown to induce apoptosis in human prostate cancer cells, an effect potentially mediated through the inhibition of the AKT and ERK pathways.[1]

The PI3K/Akt and ERK/MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis.[7][8] Aberrant activation of these pathways is a common feature of many cancers. The PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins, while the ERK/MAPK pathway is involved in cell proliferation and differentiation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells. It is hypothesized that this compound may exert its anticancer effects by modulating these key signaling cascades.

Caption: Hypothesized anticancer signaling pathways modulated by this compound.

Quantitative Data

Specific quantitative data for the biological activities of purified this compound are not extensively reported in the peer-reviewed literature. Table 2 provides a summary of the available data for an ethanol extract of Impatiens balsamina seeds, which serves as a proxy. For comparative purposes, data on other baccharane glycosides would be beneficial but is currently scarce.

| Assay | Test Substance | IC50 Value | Reference |

| Protein Denaturation | Ethanol extract of Impatiens balsamina seeds | 210 µg/mL | [6] |

Future Directions and Conclusion

This compound represents a promising natural product with demonstrated potential for anti-inflammatory and anticancer activities. This technical guide has summarized the current knowledge regarding its chemical properties, natural sourcing, and methods for its isolation and purification. The hypothesized mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK, provide a strong rationale for further investigation.

A critical next step in the research and development of this compound is the generation of robust quantitative data for the purified compound. This includes determining its percentage yield from Impatiens balsamina, establishing specific IC50 values in a range of relevant in vitro assays, and conducting in vivo studies to evaluate its efficacy and pharmacokinetic profile. Elucidating the precise molecular interactions of this compound within its target signaling pathways will be crucial for understanding its mechanism of action and for guiding any future drug development efforts.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells [ijbs.com]

In Vitro Anti-inflammatory Effects of Hosenkoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a triterpenoid (B12794562) saponin (B1150181), has been identified as a compound with potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the available in vitro data on the anti-inflammatory effects of this compound and related compounds. It details the experimental protocols used to assess these effects and explores the likely molecular mechanisms of action, focusing on the NF-κB and MAPK signaling pathways. Due to the limited publicly available data specifically for this compound, this guide incorporates proxy data from extracts containing related hosenkosides to illustrate the compound's potential efficacy. All quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This compound, a saponin found in plants such as Impatiens balsamina, has garnered interest for its potential therapeutic activities. This document synthesizes the current understanding of its in vitro anti-inflammatory effects to support further research and development.

Quantitative Assessment of Anti-inflammatory Activity

Direct quantitative data on the in vitro anti-inflammatory activity of purified this compound is limited in the available scientific literature. However, studies on extracts from plants containing hosenkosides provide valuable insights into its potential potency. The following table summarizes the inhibitory concentrations (IC50) for an ethanol (B145695) extract of Impatiens balsamina seeds, which serves as a proxy for Hosenkoside activity, and compares it with standard anti-inflammatory drugs.

Table 1: Comparative In Vitro Anti-inflammatory Activity

| Compound/Extract | Target/Assay | IC50 | Reference |

| Hosenkoside (proxy) | Protein Denaturation (BSA) | 210 µg/mL* | [1] |

| Ibuprofen | COX-1 | 2.1 µM | [1] |

| COX-2 | 1.6 µM | [1] | |

| Celecoxib | COX-2 | 40 nM (0.04 µM) | [1] |

| Dexamethasone | NF-κB Inhibition | 2.93 nM (0.00293 µM) | [1] |

| PGE2 Release | 20 nM (0.02 µM) | [1] |

*Note: This IC50 value is for an ethanol extract of Impatiens balsamina seeds, not for purified this compound. The Bovine Serum Albumin (BSA) denaturation assay is a general indicator of anti-inflammatory activity.[1]

Key Signaling Pathways in this compound's Anti-inflammatory Action

The anti-inflammatory effects of many natural saponins (B1172615) are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound exerts its effects through these mechanisms.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory inducers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][4] this compound is presumed to inhibit this pathway, thereby preventing the expression of these inflammatory mediators.[1]

References

Hosenkoside C: A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and spectroscopic characteristics of Hosenkoside C, a significant baccharane glycoside isolated from the seeds of Impatiens balsamina. This document details the experimental methodologies employed for its isolation and structural determination, presents its key spectroscopic data in a structured format, and offers visual representations of the scientific workflows involved.

Molecular and Physicochemical Properties

This compound is a complex triterpenoid (B12794562) saponin (B1150181) with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₄₈H₈₂O₂₀ | [][2][3] |

| Molecular Weight | 979.16 g/mol | [][2][3] |

| CAS Number | 156764-83-9 | [4] |

| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [4][5] |

| Natural Source | Seeds of Impatiens balsamina L. | [4][6] |

Experimental Protocols

The isolation and structural characterization of this compound involve a multi-step process combining extraction, purification, and advanced spectroscopic techniques.

The primary methodology for obtaining pure this compound from its natural source is as follows:

-

Preparation of Plant Material : The dried seeds of Impatiens balsamina are ground into a coarse powder to maximize the surface area for efficient extraction.[5]

-

Solvent Extraction : The powdered seeds undergo extraction with a polar solvent, typically 70% ethanol (B145695) or methanol, often using a hot reflux apparatus to enhance the extraction efficiency.[5][6] The resulting mixture is then filtered to separate the crude extract from the solid plant residue.

-

Liquid-Liquid Partitioning : The crude extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps. This process separates compounds based on their polarity by suspending the extract in water and successively partitioning it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[6] The baccharane glycosides, including this compound, are typically concentrated in the more polar n-butanol fraction.[6]

-

Chromatographic Purification : A combination of chromatographic techniques is employed for the final purification of this compound from the enriched fraction:

-

Column Chromatography : The n-butanol fraction is often first separated using column chromatography with a silica (B1680970) gel stationary phase and a gradient elution system of solvents like chloroform-methanol-water.[6]

-

High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition chromatography technique is effective for separating glycosides without the risk of irreversible adsorption on a solid support.[6]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Final purification to a high degree of purity is commonly achieved using preparative RP-HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.[5][6]

-

The definitive structure of this compound was established through a combination of chemical and spectroscopic methods:

-

Acid Hydrolysis : To determine the structure of the aglycone (the non-sugar portion), this compound is subjected to acid hydrolysis. This chemical process cleaves the glycosidic bonds, liberating the aglycone, identified as Hosenkol C, and the individual sugar moieties.[6] The sugars can then be identified by comparison with authentic standards.[6]

-

Spectroscopic Analysis : A suite of advanced spectroscopic techniques is used to determine the complete molecular structure:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the elemental composition and confirm the molecular formula.[6] Tandem mass spectrometry (MS/MS) provides information about the structural components through characteristic fragmentation patterns, such as the neutral loss of sugar units.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups within the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOE) NMR experiments are pivotal for establishing the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of the molecule.[6][7]

-

Circular Dichroism (CD) Spectroscopy : The absolute stereochemistry of the Hosenkol C aglycone was determined by comparing its CD spectrum with those of known baccharane triterpenoids.[6]

-

Spectroscopic Data

While detailed, publicly available ¹H and ¹³C NMR data tables for this compound are limited, the characteristic spectroscopic features are summarized below.

| Technique | Observation | Significance |

| High-Resolution MS | Provides a highly accurate mass measurement. | Confirms the molecular formula of C₄₈H₈₂O₂₀.[6] |

| Tandem MS (MS/MS) | A key diagnostic ion for the Hosenkol C aglycone is observed at an m/z of 381 in positive ion mode. | This characteristic fragmentation confirms the presence of the Hosenkol C core.[6] |

| Fragmentation patterns show neutral losses of sugar units. | Helps in sequencing the glycan chains attached to the aglycone.[6] |

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretching | Multiple hydroxyl groups in the aglycone and sugar moieties.[6] |

| ~2900 | C-H stretching | Aliphatic parts of the molecule.[6] |

| 1000-1100 (strong) | C-O stretching | Glycosidic linkages and hydroxyl groups.[6] |

Although a complete data table of chemical shifts from primary literature is not publicly accessible, the types of NMR experiments conducted and their purpose in the structural elucidation of this compound and related compounds are well-established.

| Experiment | Purpose |

| ¹H-NMR | Provides information on the chemical environment, multiplicity, and coupling constants of protons, revealing connectivity between adjacent protons.[6] |

| ¹³C-NMR | Indicates the number of unique carbon atoms and their chemical environments.[6] |

| 2D-NMR (COSY, HMQC, HMBC) | Used to determine the complete carbon-hydrogen framework and establish the connectivity between different parts of the molecule.[8] |

| NOE (Nuclear Overhauser Effect) | Provides information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the chiral centers.[6] |

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the study of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Methodologies for the structural elucidation of this compound.

References

- 2. Hosenkoside A | C48H82O20 | CID 102004530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 156764-83-9 | this compound [phytopurify.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Hosenkoside K | CAS:160896-49-1 | Manufacturer ChemFaces [chemfaces.com]

The Cardioprotective Potential of Triterpenoid Saponins: A Technical Overview for Researchers

Executive Summary

Cardiovascular diseases, including cardiac hypertrophy, myocardial fibrosis, and heart failure, remain a leading cause of morbidity and mortality worldwide. Emerging evidence suggests that triterpenoid (B12794562) saponins (B1172615), a diverse group of naturally occurring glycosides, possess significant cardioprotective properties. These compounds have been shown to ameliorate pathological cardiac remodeling through various mechanisms, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular growth. This document summarizes the quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in the cardiovascular benefits of triterpenoid saponins.

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative effects of various triterpenoid saponins on markers of cardiovascular health, as reported in preclinical studies.

Table 1: Effects of Triterpenoid Saponins on Myocardial Ischemia and Injury

| Compound | Model | Dosage | Outcome | Quantitative Result | Reference |

| Clematichinenoside | Ischemia/Reperfusion (in vivo) | 8, 16, 32 mg/kg | Reduction in infarct size | 32±6%, 29±7%, 26±4% respectively | [1] |

| Fistuolsaponin A | Hypoxia-induced HUVEC injury | 0.5, 1.0, 5, 10, 50 µM | Increased cell viability | 59.5±3.0% to 86.3±4.6% | [1] |

| Clematis tangutica Saponins | Anoxia/Reoxygenation (cardiomyocytes) | 0.05 mM | Decrease in LDH & CK-MB release | ED₅₀: 75.77–127.22 µM | [1] |

Table 2: Effects of Triterpenoid Saponins on Cardiac Hypertrophy

| Compound | Model | Dosage | Outcome | Quantitative Result | Reference |

| Isorhamnetin | Aortic Banding (in vivo) | 100 mg/kg/day | Attenuation of cardiac hypertrophy | Blocks PI3K/Akt pathway | [2] |

| Ginsenosides | Hypertension and Heart Failure | Not Specified | Cardiac depressant activity | Modifies calcium channels | [1] |

Table 3: Effects of Triterpenoid Saponins on Myocardial Fibrosis

| Compound | Model | Dosage | Outcome | Quantitative Result | Reference |

| Butein | Myocardial Infarction (in vivo) | Not Specified | Reduction in fibrotic area | Inactivation of TGF-β1/Smad signaling | [3] |

| Daidzein | Myocardial Infarction (in vivo) | Not Specified | Amelioration of cardiac fibrosis | Inhibition of TGF-β1/SMAD2/3 pathway | [4] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the cardioprotective effects of triterpenoid saponins.

In Vivo Model of Myocardial Infarction

-

Animal Model: Male C57BL/6 mice are typically used.

-

Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction.

-

Treatment: The test compound (e.g., a specific triterpenoid saponin) is administered, often daily, starting before or after the MI surgery.

-

Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

-

Histological Analysis: Hearts are excised, sectioned, and stained with Masson's trichrome to visualize and quantify the fibrotic area.

-

Molecular Analysis: Protein levels of fibrosis markers (e.g., Collagen I, Collagen III) and signaling pathway components are assessed by Western blotting of heart tissue lysates.

In Vitro Model of Cardiac Fibroblast Activation

-

Cell Line: Human cardiac fibroblasts (HCFs) are commonly used.

-

Stimulation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic response, including proliferation, migration, and collagen synthesis.

-

Treatment: Cells are pre-treated with the test compound before TGF-β1 stimulation.

-

Proliferation and Migration Assays: Cell proliferation is measured using assays like CCK-8 and EdU. Cell migration is assessed using a Transwell assay.

-

Analysis of Protein Expression: Western blotting is used to determine the levels of fibrosis-related proteins (e.g., α-SMA, Collagen I) and the phosphorylation status of signaling proteins (e.g., Smad2, Smad3).

In Vitro Model of Cardiomyocyte Injury

-

Cell Line: Neonatal rat cardiomyocytes (NRCMs) or H9c2 cells are frequently utilized.

-

Induction of Injury: Injury is induced by various stimuli, such as anoxia/reoxygenation (A/R), hydrogen peroxide (H₂O₂), or treatment with cardiotoxic agents like doxorubicin.

-

Treatment: Cells are treated with the triterpenoid saponin (B1150181) before, during, or after the injurious stimulus.

-

Assessment of Cell Viability and Injury: Cell viability is measured using MTT or similar assays. Cell injury is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB) into the culture medium.

-

Apoptosis Assays: Apoptosis can be assessed by TUNEL staining or by measuring the expression of apoptosis-related proteins like Bax and Bcl-2.

Signaling Pathways and Mechanisms of Action

Triterpenoid saponins exert their cardioprotective effects by modulating several key signaling pathways. The following diagrams illustrate these pathways and the points of intervention by saponins.

TGF-β/Smad Signaling Pathway in Myocardial Fibrosis

Caption: Inhibition of the TGF-β/Smad pathway by triterpenoid saponins.

PI3K/Akt/mTOR Signaling Pathway in Cardiac Hypertrophy

Caption: Modulation of the PI3K/Akt/mTOR pathway by triterpenoid saponins.

TLR4/NF-κB/NLRP3 Inflammasome Pathway in Cardiac Inflammation

Caption: Inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway.

Conclusion and Future Directions

The collective evidence from preclinical studies strongly suggests that triterpenoid saponins hold significant promise as a novel therapeutic class for the treatment of cardiovascular diseases. Their ability to mitigate cardiac hypertrophy and fibrosis, and to protect against ischemic injury, is supported by a growing body of quantitative data. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as TGF-β/Smad, PI3K/Akt/mTOR, and TLR4/NF-κB/NLRP3, provides a solid foundation for further drug development.

Future research should focus on several key areas. Firstly, it is imperative to conduct studies on Hosenkoside C itself to determine if it shares the cardioprotective properties of other triterpenoid saponins. Secondly, more detailed dose-response studies are needed to establish optimal therapeutic windows. Finally, the translation of these promising preclinical findings into clinical trials will be essential to validate the efficacy and safety of these compounds in human patients with cardiovascular disease. The information presented in this guide serves as a foundational resource to aid in the design and execution of these future investigations.

References

- 1. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butein attenuates cardiac fibrosis by mediating TGF-β1/Smad signaling pathway after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Hosenkoside C: A Technical Guide to Isolation from Impatiens balsamina Seeds and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Hosenkoside C, a baccharane glycoside, from the seeds of Impatiens balsamina. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and a putative signaling pathway to facilitate understanding and further research into this promising natural compound.

Source and Chemical Profile

This compound is a triterpenoid (B12794562) saponin (B1150181) found in the seeds of Impatiens balsamina, commonly known as the balsam plant. Its chemical structure and properties are of significant interest to researchers exploring novel therapeutic agents.

Table 1: Chemical Profile of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source | Compound Type |

| This compound | C48H82O20 | 979.15[1] | Impatiens balsamina seeds[2] | Baccharane Glycoside[3] |

| Hosenkoside A | C48H82O20 | 979.15[1] | Impatiens balsamina seeds | Baccharane Glycoside |

| Hosenkoside G | C47H80O19 | 949.1[1] | Impatiens balsamina seeds | Baccharane Glycoside |

| Hosenkoside K | C54H92O25 | 1141.29[1] | Impatiens balsamina seeds | Baccharane Glycoside |

| Hosenkoside M | C53H90O24 | 1111.3[1] | Impatiens balsamina seeds | Baccharane Glycoside |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Impatiens balsamina seeds is a multi-step process involving extraction, partitioning, and chromatographic purification. The following protocols are based on established methods for the isolation of hosenkosides.

Preparation of Plant Material and Extraction of Total Hosenkosides

The initial step focuses on extracting a crude mixture of hosenkosides from the seeds.

Protocol:

-

Seed Preparation: Grind dried Impatiens balsamina seeds into a fine powder to maximize the surface area for extraction.[1][2]

-

Defatting (Optional but Recommended): To remove lipophilic impurities, pre-extract the powdered seeds with n-hexane using a Soxhlet apparatus for 6-8 hours. The n-hexane extract is then discarded.[1]

-

Ethanol (B145695) Reflux Extraction:

-

Air-dry the defatted seed powder.

-

Place the powder in a round-bottom flask and add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[1] An alternative protocol suggests a liquid-to-material ratio of 6:1 (mL:g).[3][4]

-

Perform hot reflux extraction. One method suggests a single 2-hour extraction, repeated three times with fresh solvent.[1] Another optimized method proposes four cycles: the first for 60 minutes, followed by three cycles of 30-45 minutes each.[3][4]

-

Filter the extract while hot after each cycle and collect the filtrate.[1][3]

-

-

Concentration: Pool the filtrates from all extraction cycles and concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield the crude extract.[1]

Purification of this compound

The crude extract undergoes further purification to isolate this compound.

2.2.1. Liquid-Liquid Partitioning

This step separates the saponins (B1172615) from other co-extracted compounds based on their polarity.[2]

Protocol:

-

Suspend the crude extract in deionized water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with an equal volume of:

-

Ethyl acetate: To remove less polar compounds.

-

n-butanol: To extract the saponins, as they will partition into this layer.[1]

-

-

Collect the n-butanol fractions.

-

Wash the combined n-butanol extract with a 5% aqueous sodium chloride solution to remove water-soluble impurities.[1]

-

Concentrate the n-butanol extract to dryness using a rotary evaporator to obtain a crude saponin mixture.[1]

2.2.2. Column Chromatography

A series of column chromatography steps are employed for the final purification of this compound.

Protocol:

-

Silica (B1680970) Gel Chromatography:

-

Dissolve the crude saponin mixture in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., chloroform).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise or gradient solvent system, gradually increasing the polarity. A typical gradient could start with chloroform-methanol (9:1) and increase to 7:3 or include water.[3]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.[1][3]

-

-

Reversed-Phase C18 Chromatography:

-

Pool the fractions enriched with this compound from the silica gel chromatography and concentrate them.

-

Dissolve the enriched fraction in a suitable solvent (e.g., 30% methanol).

-

Load the sample onto a C18 reversed-phase column.

-

Elute with a stepwise or linear gradient of decreasing polarity, such as a methanol-water gradient.

-

Collect and analyze fractions for the presence of this compound.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final polishing and to achieve high purity, preparative HPLC can be utilized.

-

Column: Reversed-phase C18.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with 0.1% formic acid, is often used. The specific gradient will require optimization.[3]

-

Detection can be performed using an Evaporative Light Scattering Detector (ELSD), as saponins often lack a strong UV chromophore.[1]

-

Quantitative Data and Method Validation

While specific yield percentages for this compound are not widely published, an optimized extraction of total hosenkosides has been reported to achieve an extraction rate of 98.19%.[4] For quantitative analysis and method validation, LC-MS/MS is a powerful technique.

Table 2: Representative Method Validation Parameters for Saponin Quantification

| Parameter | Target Value |

| Linearity (R²) | > 0.99[5] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1[5] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1[5] |

| Precision (RSD) | < 15%[5] |

| Accuracy (Recovery) | 85-115%[5] |

| Specificity | No interfering peaks at the analyte's retention time[5] |

Visualized Workflows and Signaling Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound is summarized in the following diagram.

Caption: Workflow for this compound Extraction and Purification.

Putative Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, triterpenoid saponins, as a class, are known to exhibit anti-inflammatory effects. A putative pathway involves the modulation of key inflammatory mediators.

Caption: Putative Anti-Inflammatory Signaling Pathway.

This guide provides a foundational understanding for the isolation and further investigation of this compound. The detailed protocols and structured data aim to support the research and development efforts of scientists in the field of natural product chemistry and pharmacology.

References

Hosenkoside C: An In-depth Technical Guide to its Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with key cellular signaling pathways implicated in inflammation. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes information from related compounds and provides detailed experimental protocols to facilitate further research into its precise mechanisms of action. The focus is on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents from natural sources is a significant area of pharmaceutical research. This compound, a member of the saponin (B1150181) family of glycosides, has been identified as a compound of interest due to the known anti-inflammatory properties of Impatiens balsamina extracts[1][2]. This guide aims to provide researchers with a foundational understanding of the likely cellular targets of this compound and the methodologies to quantitatively assess its activity.

Putative Cellular Signaling Pathways of this compound

Based on studies of related ginsenosides (B1230088) and other natural compounds with anti-inflammatory properties, this compound is hypothesized to exert its effects through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3]. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. It is plausible that this compound may inhibit one or more steps in this cascade.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK family, including p38 MAPK and Extracellular signal-regulated kinase (ERK), plays a pivotal role in cellular responses to a variety of external stimuli, leading to inflammation, apoptosis, and proliferation. Activation of these kinases through phosphorylation cascades can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. Several natural compounds exert their anti-inflammatory effects by modulating MAPK signaling.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Target/Assay | IC50 | Reference |

| Ethanol Extract of Impatiens balsamina seeds (proxy for this compound) | Protein Denaturation (Bovine Serum Albumin) | 210 µg/mL | [3] |

Note: This IC50 value is for a crude extract and the protein denaturation assay is a general, non-specific indicator of anti-inflammatory potential. Further studies with purified this compound are required to determine its specific potency.

Detailed Experimental Protocols

To facilitate the investigation of this compound's interaction with cellular signaling pathways, detailed protocols for key experiments are provided below. These protocols are based on standard methodologies used to assess anti-inflammatory compounds.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of this compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Caption: Experimental workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and mediator assays, larger plates for protein extraction).

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and nitric oxide measurements).

4.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

4.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the specific ELISA kit, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Caption: General workflow for Western blot analysis.

4.2.1. Sample Preparation

-

Following treatment with this compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay.

4.2.2. Electrophoresis and Blotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4.2.3. Immunodetection

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38, total p38, phospho-ERK, total ERK, IκBα).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. The current body of evidence, primarily from related compounds, strongly suggests that its mechanism of action likely involves the modulation of the NF-κB and MAPK signaling pathways. However, to fully elucidate its therapeutic potential, further rigorous investigation is required. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to:

-

Determine the specific IC50 and EC50 values of this compound on the production of key inflammatory mediators.

-

Quantify the dose-dependent effects of this compound on the phosphorylation and activation of specific proteins within the NF-κB and MAPK cascades.

-

Elucidate the precise molecular targets of this compound within these pathways.

By systematically applying these methodologies, the scientific community can build a comprehensive understanding of this compound's bioactivity, paving the way for its potential translation into clinical applications for the treatment of inflammatory diseases.

References

The Putative Biosynthesis of Hosenkoside C: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane-type triterpenoid (B12794562) saponin (B1150181) isolated from Impatiens balsamina, has garnered interest for its potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for enabling metabolic engineering approaches to enhance its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of triterpenoid saponin biosynthesis in plants. While the specific enzymes involved in Impatiens balsamina have yet to be fully characterized, this document outlines the proposed enzymatic steps, from the cyclization of 2,3-oxidosqualene (B107256) to the subsequent oxidative and glycosylation modifications. Detailed experimental protocols for the characterization of the key enzyme families—oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs)—are provided to facilitate further research in this area. Due to a lack of experimentally determined quantitative data for the this compound pathway, illustrative data, based on analogous triterpenoid pathways, is presented in tabular format to serve as a template for future quantitative studies.

Introduction

Triterpenoid saponins (B1172615) are a vast and structurally diverse class of plant specialized metabolites with a wide range of biological activities. Their biosynthesis is a complex process involving a series of enzymatic reactions that build upon a common precursor. This compound is a member of the baccharane-type triterpenoid saponins, which are characterized by a specific four-ring carbocyclic skeleton. It is found in the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine. Understanding the biosynthesis of this compound is a critical step towards its sustainable production and the potential for creating novel, high-value compounds through synthetic biology.

This guide details the proposed three-stage biosynthetic pathway for this compound:

-

Formation of the Baccharane Skeleton: The cyclization of the linear precursor, 2,3-oxidosqualene, to form the characteristic baccharane carbocyclic core.

-

Hydroxylation of the Aglycone: The specific oxidation of the baccharane skeleton by cytochrome P450 monooxygenases to produce the aglycone, hosenkol C.

-

Glycosylation of the Aglycone: The attachment of sugar moieties to the hosenkol C core by UDP-glycosyltransferases to yield the final this compound molecule.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal isoprene (B109036) units. These units are assembled into the C30 precursor, 2,3-oxidosqualene. From this point, the pathway diverges to create the vast array of triterpenoid structures.

Stage 1: Formation of the Baccharane Aglycone

The crucial first committed step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) . While the OSC responsible for baccharane synthesis in Impatiens balsamina has not been identified, it is hypothesized to direct the folding and cyclization of the substrate to form the baccharane cationic intermediate, which is then deprotonated to yield the stable baccharane skeleton.

Stage 2: Hydroxylation by Cytochrome P450 Monooxygenases (P450s)

Following the formation of the baccharane core, a series of regioselective and stereoselective hydroxylation reactions occur. These oxidations are catalyzed by cytochrome P450 monooxygenases (P450s) , a large family of heme-containing enzymes. These P450s are responsible for introducing hydroxyl groups at specific positions on the baccharane skeleton to produce the aglycone of this compound, which is hosenkol C. The activity of these P450s is dependent on a partnering NADPH-cytochrome P450 reductase (CPR) , which transfers electrons from NADPH to the P450.

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of this compound is the attachment of sugar chains to the hosenkol C aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, such as UDP-glucose, to glycosylate the hydroxyl groups of the aglycone. This step is critical for the solubility, stability, and biological activity of the final saponin.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data (Illustrative)

As the specific enzymes and their kinetic parameters for the this compound pathway have not been determined, the following tables present hypothetical, yet plausible, quantitative data based on values reported for other triterpenoid saponin biosynthetic pathways. This data is intended to serve as a template for future experimental work.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme Class | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | 15 | 0.5 |

| Cytochrome P450 (P450) | Baccharane Skeleton | 25 | 1.2 |

| UDP-Glycosyltransferase (UGT) | Hosenkol C | 50 | 2.5 |

Table 2: Illustrative Metabolite Concentrations in Impatiens balsamina Seeds

| Metabolite | Concentration (µg/g dry weight) |

| 2,3-Oxidosqualene | 5 |

| Baccharane Aglycones (total) | 50 |

| This compound | 500 |

Table 3: Example Gene Expression Levels of Putative Biosynthetic Genes

| Gene (Putative) | Tissue | Relative Expression Level |

| IbOSC1 | Seed | 100 |

| IbCYP716A1 | Seed | 85 |

| IbUGT73B2 | Seed | 120 |

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Identification of Candidate Genes